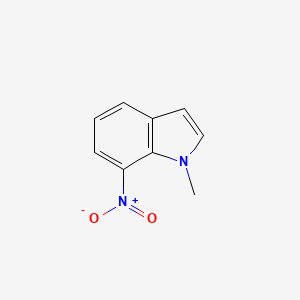

1-Methyl-7-nitro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-7-nitroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-10-6-5-7-3-2-4-8(9(7)10)11(12)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUPIEEZTCMDMTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90542363 | |

| Record name | 1-Methyl-7-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101489-23-0 | |

| Record name | 1-Methyl-7-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Methyl-7-nitro-1H-indole

Abstract: This guide provides a comprehensive, technically-grounded protocol for the synthesis of 1-Methyl-7-nitro-1H-indole, a key heterocyclic building block in medicinal chemistry and drug development. Recognizing the inherent challenges of direct nitration on the indole scaffold, this document details a robust, multi-step synthetic strategy. The protocol is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step methodology but also the underlying chemical principles and rationale for experimental choices. The synthesis proceeds via the formation of a key 7-nitro-1H-indole intermediate, followed by a targeted N-methylation to yield the final product. This approach ensures high regioselectivity and yield, circumventing the common pitfalls of isomeric mixture formation.

Strategic Overview: Navigating the Challenges of Indole Nitration

The indole nucleus is a privileged scaffold in a vast number of biologically active compounds.[1] The introduction of a nitro group, particularly at the C7 position, provides a versatile chemical handle for further functionalization in drug discovery programs.[2] However, the indole ring system presents significant challenges to direct electrophilic substitution. The high electron density of the pyrrole ring makes it exceptionally reactive, especially at the C3 position. Direct nitration of indole or 1-methylindole under standard acidic conditions often leads to uncontrolled polymerization or the formation of a complex mixture of undesired isomers (predominantly 3-nitro and 5-nitro derivatives).[3][4]

To overcome these obstacles, a more strategic, indirect pathway is required. The protocol outlined in this guide is bifurcated into two primary stages:

-

Synthesis of the 7-Nitro-1H-indole Intermediate: This stage employs a well-established method that temporarily reduces the indole's pyrrole ring to an indoline. This deactivates the highly nucleophilic C2-C3 double bond, allowing for controlled nitration of the benzene ring. Subsequent aromatization restores the indole core, now selectively nitrated at the desired C7 position.[3][5]

-

N-Methylation of 7-Nitro-1H-indole: With the key intermediate in hand, a standard N-alkylation reaction is performed to introduce the methyl group onto the indole nitrogen, yielding the target compound, this compound.

This strategic approach ensures a predictable and high-yielding synthesis, critical for reproducible research and development applications.

Caption: High-level overview of the two-part synthetic strategy.

Part 1: Synthesis of the Key Intermediate: 7-Nitro-1H-indole

The synthesis of 7-nitroindole circumvents the challenges of direct nitration by first reducing indole to indoline, followed by protection, nitration, and deprotection/aromatization.[3] This method provides the desired isomer with high purity and yield.

Mechanistic Rationale

The core of this strategy lies in the temporary saturation of the pyrrole ring. Reacting indole with sodium bisulfite achieves a simultaneous reduction to indoline and the introduction of a sulfonate group at the C2 position.[3] The subsequent acetylation of the indoline nitrogen further protects the ring and prepares the molecule for nitration. With the highly reactive C3 position eliminated, the nitrating agent (acetyl nitrate) is directed to the benzene ring, with the 7-position being favored. Finally, alkaline hydrolysis efficiently removes the protecting acetyl and sulfonate groups while simultaneously inducing dehydrogenation, which re-aromatizes the indoline ring back to indole.[3][5]

Caption: Experimental workflow for the synthesis of 7-nitroindole.

Detailed Experimental Protocol

Step A: Preparation of Sodium 1-acetylindoline-2-sulfonate

-

In a suitable reaction vessel, combine indole and a solution of sodium bisulfite in water.

-

Heat the mixture to facilitate the simultaneous reduction and sulfonation reaction.

-

Cool the reaction mixture and add acetic anhydride for the N-acetylation step. This protects the nitrogen atom.

-

The product, sodium 1-acetylindoline-2-sulfonate, will precipitate and can be isolated by filtration.

Step B: Nitration

-

Prepare the nitrating agent, acetyl nitrate, by carefully adding nitric acid to acetic anhydride at a low temperature (typically below 10°C).

-

Dissolve the sodium 1-acetylindoline-2-sulfonate from Step A in acetic acid or acetic anhydride.

-

Add the prepared acetyl nitrate solution dropwise to the dissolved intermediate, maintaining the reaction temperature at or below 10°C to control the reaction rate and prevent side reactions.[3]

-

After the addition is complete, allow the reaction to stir for a designated period (e.g., 2 hours at 5°C) to ensure complete nitration.[5]

-

The nitrated intermediate will precipitate and can be collected by filtration.

Step C: Alkaline Hydrolysis and Aromatization

-

Transfer the filtered nitrated intermediate to a flask containing a 20% aqueous solution of sodium hydroxide.

-

Stir the mixture at a temperature between 20-60°C for 0.5 to 5 hours.[3] This step removes the protecting groups and re-establishes the indole aromatic system.

-

The final product, 7-nitroindole, will precipitate from the solution as a solid.

-

Collect the precipitated 7-nitroindole by filtration and wash thoroughly with water.

-

Dry the crude product. For higher purity, recrystallization from an ethanol/water mixture is recommended.[3]

Reagent and Yield Data

| Step | Key Reagents | Molar Ratio (Typical) | Solvent(s) | Expected Yield |

| A | Indole, Sodium Bisulfite, Acetic Anhydride | 1 : 1.2 : 1.1 | Water | 85-95% |

| B | Intermediate from A, Nitric Acid, Acetic Anhydride | 1 : 1.5 : 5 | Acetic Anhydride | 90-98% |

| C | Intermediate from B, Sodium Hydroxide | 1 : excess | Water | 80-90% |

Part 2: N-Methylation of 7-Nitro-1H-indole

The final step in the sequence is the methylation of the indole nitrogen. This is a standard nucleophilic substitution reaction where the deprotonated indole nitrogen acts as a nucleophile, attacking an electrophilic methyl source, typically methyl iodide.

Mechanistic Rationale

The N-H proton of the indole ring is weakly acidic. In the presence of a sufficiently strong base (e.g., sodium amide, sodium hydride, or even milder bases like diisopropylethylamine in some contexts), this proton can be abstracted to form a resonance-stabilized indolide anion. This anion is a potent nucleophile that readily attacks methyl iodide in an SN2 reaction, forming a new N-C bond and yielding the desired this compound. The use of an aprotic solvent like DMF or liquid ammonia is crucial to prevent protonation of the intermediate anion.[6]

Caption: Reaction mechanism for the N-methylation of 7-nitroindole.

Detailed Experimental Protocol

Caution: Methyl iodide is toxic and a suspected carcinogen. Sodium amide and sodium hydride react violently with water. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[7]

-

Set up a flame-dried, three-necked flask equipped with a mechanical stirrer and a gas inlet under an inert atmosphere (e.g., nitrogen or argon).

-

Add liquid ammonia to the flask, followed by a catalytic amount of ferric nitrate nonahydrate.[6]

-

Add clean, metallic sodium in small portions until the characteristic blue color persists, then disappears, indicating the formation of sodium amide (NaNH₂).

-

Slowly add a solution of 7-nitro-1H-indole (from Part 1) dissolved in anhydrous ether. Stir for 10-15 minutes to ensure complete deprotonation.

-

Add a solution of methyl iodide in anhydrous ether dropwise to the reaction mixture.

-

Continue stirring for an additional 15-20 minutes after the addition is complete.

-

Allow the ammonia to evaporate under a gentle stream of inert gas.

-

Carefully quench the reaction by adding water, followed by ether for extraction.

-

Separate the ether layer, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Reagent and Characterization Data

| Parameter | Value | Source(s) |

| Starting Material | 7-Nitro-1H-indole | [3] |

| Reagents | Sodium Amide (or NaH), Methyl Iodide | [6] |

| Solvent | Liquid Ammonia, Anhydrous Ether | [6] |

| Final Product | This compound | - |

| Molecular Formula | C₉H₈N₂O₂ | [8] |

| Molecular Weight | 176.17 g/mol | [8] |

Safety and Handling

-

Nitric Acid & Acetic Anhydride: Both are highly corrosive. The mixture to form acetyl nitrate is exothermic and must be performed with extreme care at low temperatures.

-

Sodium Hydroxide: A strong base that is highly corrosive and can cause severe burns.

-

Methyl Iodide: A toxic, volatile, and suspected carcinogenic alkylating agent. Handle only in a fume hood with appropriate gloves.[7]

-

Sodium Amide / Sodium Hydride: Highly reactive with water and moisture, producing flammable hydrogen gas (in the case of NaH) or ammonia. Handle under a strictly inert atmosphere.

Conclusion

The synthesis of this compound is most reliably achieved through a strategic, multi-step process. By first preparing the 7-nitro-1H-indole intermediate via a protective indoline-based route, the common challenges of regioselectivity in direct indole nitration are effectively bypassed. The subsequent N-methylation is a straightforward and high-yielding transformation. This guide provides a robust and validated framework, grounded in established chemical principles, to enable researchers and drug development professionals to confidently produce this valuable chemical scaffold for further investigation and application.

References

- Application Notes and Protocols for the Laboratory Synthesis of 7-Nitroindole - Benchchem.

- Notes - Synthesis of 7-Nitroindole. J. Am. Chem. Soc.

- Method for producing 7-nitroindoles.

- 7-Nitroindole: A Comprehensive Technical Guide to its Chemical Properties, Structure, and Biological Interactions - Benchchem.

- 1H-Indole, 1-methyl-5-nitro- | C9H8N2O2 | CID 147322 - PubChem.

- Safer one-pot synthesis of the 'SHAPE' reagent 1-methyl-7-nitrois

- 1-methylindole - Organic Syntheses Procedure.

- Technical Support Center: Synthesis of 1-Methyl-2-nitro-1H-indole - Benchchem.

- Nitration of Indoles. II. The Mononitration of Methylindoles. The Journal of Organic Chemistry.

- The Pivotal Role of 7-Nitroindole as a Versatile Scaffold in Medicinal Chemistry - Benchchem.

- 7-Nitroindole Chemical Properties,Usage,Production. ChemicalBook.

- 7-Nitroindole 97 6960-42-5 - Sigma-Aldrich.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. JP2001019671A - Method for producing 7-nitroindoles - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Safer one-pot synthesis of the ‘SHAPE’ reagent 1-methyl-7-nitroisatoic anhydride (1m7) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1H-Indole, 1-methyl-5-nitro- | C9H8N2O2 | CID 147322 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Regioselective Synthesis of 1-Methyl-7-nitro-1H-indole

Abstract

1-Methyl-7-nitro-1H-indole is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. The strategic placement of a nitro group at the C7 position of the N-methylated indole scaffold provides a versatile chemical handle for further functionalization, leading to a diverse array of pharmacologically active compounds. However, the synthesis of this specific regioisomer is non-trivial. The inherent electronic properties of the indole nucleus favor electrophilic substitution at the C3 position, making direct nitration of 1-methylindole a challenging and low-yielding endeavor. This guide provides an in-depth analysis of robust and regioselective synthetic strategies to overcome this challenge, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

The Challenge of Regioselectivity in Indole Nitration

The indole ring system is an electron-rich heterocycle. The fusion of the benzene and pyrrole rings results in a molecule with high electron density, particularly within the five-membered pyrrole ring. Electrophilic aromatic substitution, the archetypal reaction for introducing functional groups like the nitro moiety, overwhelmingly favors the C3 position. This preference is due to the superior stabilization of the cationic intermediate (the sigma complex) when the electrophile attacks at C3, as the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring.

Direct nitration of 1-methylindole with standard nitrating agents (e.g., HNO₃/H₂SO₄) leads to a complex mixture of products, including 3-nitro, 5-nitro, and other isomers, along with potential oxidative degradation of the sensitive indole core.[1] Achieving selective nitration at the C7 position requires a more nuanced and strategic approach that circumvents the natural reactivity of the indole nucleus.

Strategic Approaches to C7-Nitration

Two primary strategies have proven effective for the regioselective synthesis of 7-nitroindoles: an indirect approach involving the temporary saturation of the pyrrole ring and a constructive approach via the Fischer indole synthesis.

Strategy I: The Indoline Route - A Sequential Reduction-Nitration-Aromatization Approach

The most reliable and widely employed method for synthesizing C7-substituted indoles involves a three-stage process that temporarily masks the high reactivity of the pyrrole ring. By reducing the 1-methylindole to its corresponding 2,3-dihydro derivative (1-methylindoline), the electronic landscape of the molecule is fundamentally altered. The resulting 1-methylindoline behaves as a substituted N-alkylaniline, where the powerful electron-donating effect of the nitrogen atom strongly activates the benzene ring and directs electrophilic substitution to the ortho (C7) and para (C5) positions.

Causality of Regioselectivity: In the 1-methylindoline intermediate, the nitrogen's lone pair of electrons provides a strong activating, ortho, para-directing influence. While both C5 (para) and C7 (ortho) positions are activated, specific nitrating conditions can be employed to favor substitution at the C7 position. This provides a powerful tool to override the inherent C3-directing nature of the indole core.

Caption: Workflow for the synthesis of this compound via the indoline route.

Strategy II: The Fischer Indole Synthesis - Constructing the Core

The Fischer indole synthesis is a classic, powerful, and convergent method for building the indole skeleton from fundamental precursors.[2][3] To obtain the desired this compound, this strategy requires starting with a pre-functionalized hydrazine, namely N-methyl-N-(2-nitrophenyl)hydrazine, and a carbonyl compound that will form the pyrrole ring.

Causality of Regioselectivity: The regiochemistry of the final product is unequivocally defined by the substitution pattern of the starting arylhydrazine. By beginning with a hydrazine that already contains the nitro group at the required position relative to the nitrogen atom, the subsequent acid-catalyzed cyclization guarantees the formation of the 7-nitroindole isomer.

The key steps of this reaction are:

-

Hydrazone Formation: Condensation of N-methyl-N-(2-nitrophenyl)hydrazine with an aldehyde or ketone. To synthesize the parent compound without substitution at C2 or C3, acetaldehyde or a synthetic equivalent is used.

-

[4][4]-Sigmatropic Rearrangement: Under acidic catalysis, the hydrazone tautomerizes to an ene-hydrazine, which then undergoes a concerted[4][4]-sigmatropic rearrangement.[4][5]

-

Cyclization and Aromatization: The intermediate from the rearrangement cyclizes and eliminates ammonia to form the final aromatic indole product.[2]

Caption: Key mechanistic steps of the Fischer Indole Synthesis for this compound.

Detailed Experimental Protocol: The Indoline Route

This protocol is a self-validating system, providing a reliable pathway to the target compound. It is adapted from established procedures for the synthesis of related nitroindoles.

Part A: Synthesis of 1-Methylindoline from 1-Methylindole

-

Setup: To a solution of 1-methylindole (1.0 eq) in glacial acetic acid, add sodium cyanoborohydride (NaBH₃CN) (2.0-2.5 eq) portion-wise at 0 °C (ice bath).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into an ice-cold aqueous solution of sodium hydroxide (NaOH) to neutralize the acetic acid and quench the reducing agent.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure. The resulting crude 1-methylindoline is often of sufficient purity for the next step, or it can be purified by vacuum distillation.

Part B: Nitration of 1-Methylindoline

-

Preparation of Nitrating Agent (Acetyl Nitrate): In a separate flask, cool acetic anhydride (Ac₂O) to 0 °C. Add fuming nitric acid (HNO₃) (1.1 eq relative to 1-methylindoline) dropwise while maintaining the temperature below 10 °C. Stir the resulting acetyl nitrate solution at this temperature for 15-20 minutes.

-

Nitration Reaction: Dissolve the 1-methylindoline (1.0 eq) from Part A in acetic anhydride. Cool this solution to 0 °C.

-

Addition: Add the prepared acetyl nitrate solution dropwise to the 1-methylindoline solution. The temperature must be strictly maintained at or below 5 °C to prevent side reactions and ensure regioselectivity.

-

Reaction: Stir the mixture at 0-5 °C for 1-2 hours. Monitor by TLC until the starting material is consumed.

-

Work-up: Pour the reaction mixture onto crushed ice and stir until the ice has melted. Neutralize carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction and Isolation: Extract the product with dichloromethane (DCM) or ethyl acetate (3x). Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄. The solvent is removed under reduced pressure to yield crude 1-methyl-7-nitroindoline.

Part C: Dehydrogenation (Aromatization) to this compound

-

Setup: Dissolve the crude 1-methyl-7-nitroindoline (1.0 eq) from Part B in a suitable solvent such as DCM or toluene.

-

Oxidation: Add activated manganese dioxide (MnO₂) (5-10 eq) to the solution.

-

Reaction: Heat the mixture to reflux and stir vigorously for 4-8 hours. The reaction should be monitored by TLC for the disappearance of the starting material and the appearance of the more conjugated indole product.

-

Filtration: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the manganese salts. Wash the Celite® pad thoroughly with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford pure this compound.

Data Presentation & Characterization

Precise analytical data is crucial for the validation of the synthesized compound. While a full experimental characterization would be performed in a laboratory setting, the following table summarizes the key reagents and expected analytical data for the final product based on known chemical principles and data from similar compounds.[6][7][8][9]

Table 1: Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | CAS Number | Role |

|---|---|---|---|---|

| 1-Methylindole | 131.18 | 1.051 | 603-76-9 | Starting Material |

| Sodium Cyanoborohydride | 37.83 | 1.20 | 25895-60-7 | Reducing Agent |

| Acetic Anhydride | 102.09 | 1.082 | 108-24-7 | Solvent/Reagent |

| Fuming Nitric Acid | 63.01 | 1.51 | 7697-37-2 | Nitrating Agent |

| Manganese Dioxide | 86.94 | 5.026 | 1313-13-9 | Oxidizing Agent |

Table 2: Expected Analytical Data for this compound

| Property | Expected Value |

|---|---|

| Molecular Formula | C₉H₈N₂O₂ |

| Molar Mass | 176.17 g/mol |

| Appearance | Yellow to orange crystalline solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ≈ 7.9-8.1 (d, 1H, H4), 7.6-7.8 (d, 1H, H6), 7.2-7.4 (t, 1H, H5), 7.1-7.2 (d, 1H, H2), 6.6-6.7 (d, 1H, H3), 4.1-4.2 (s, 3H, N-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ≈ 135 (C7a), 132 (C7), 130 (C2), 128 (C3a), 125 (C5), 120 (C4), 118 (C6), 104 (C3), 34 (N-CH₃) |

| Mass Spec (ESI+) | m/z = 177.06 [M+H]⁺ |

Note: NMR chemical shifts are predictive and may vary based on solvent and experimental conditions. The shifts are estimated based on the additive effects of the N-methyl and C7-nitro substituents on the indole scaffold.

Conclusion

The regioselective synthesis of this compound is a prime example of strategic synthetic design in modern organic chemistry. By understanding and manipulating the inherent reactivity of the indole nucleus, researchers can access valuable and otherwise challenging-to-synthesize isomers. The indoline route, involving a sequential reduction, directed nitration, and re-aromatization, stands out as a robust and reliable method for laboratory and potential scale-up applications. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to successfully synthesize this key intermediate, paving the way for the discovery of new therapeutic agents.

References

-

Wikipedia. (2023). Fischer indole synthesis. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for Regioselective one-step C2–H methylation of free (N–H) indoles. Available at: [Link]

-

J&K Scientific LLC. (2025). Fischer Indole Synthesis. Available at: [Link]

-

Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Available at: [Link]

-

Organic Syntheses. (n.d.). 1-methylindole. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Indole, 1-methyl-. NIST Chemistry WebBook. Available at: [Link]

- Berti, G., Da Settimo, A., & Livi, O. (1964). The nitration of some methyl substituted indole-3-aldehydes. Tetrahedron, 20(6), 1397–1405.

-

PrepChem.com. (n.d.). Synthesis of 1-methylindole. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methylindole. PubChem Compound Database. Available at: [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Indole, 7-methyl-. NIST Chemistry WebBook. Available at: [Link]

- Zhang, L., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.

-

Organic Chemistry Portal. (n.d.). Synthesis of indolines. Available at: [Link]

-

Organic Chemistry Frontiers (RSC Publishing). (n.d.). Regioselective one-step C2–H methylation of free (N–H) indoles enabled by Pd(ii)/norbornene cooperative catalysis. Available at: [Link]

-

SpectraBase. (n.d.). 1-Methyl-1H-indole. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Indole, 1-methyl-. NIST Chemistry WebBook. Available at: [Link]

- Noland, W. E., & Rieke, R. D. (1961). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society.

-

State University of New York at Fredonia. (n.d.). Synthesis of 1-Methyl-7-Nitroisatoic Anhydride and Analysis of gurken mRNA. Available at: [Link]

- Zhang, L., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing.

- De Luca, L., et al. (2022).

-

National Center for Biotechnology Information. (n.d.). 1-Methyl-2,3-dihydro-1H-indole. PubChem Compound Database. Available at: [Link]

- Noland, W. E., & Rush, K. R. (1966). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. The Journal of Organic Chemistry.

Sources

- 1. Sci-Hub. The nitration of some methyl substituted indole-3-aldehydes / Tetrahedron, 1964 [sci-hub.ru]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. rsc.org [rsc.org]

- 7. 1-Methylindole | C9H9N | CID 11781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Methylindole = 97 603-76-9 [sigmaaldrich.com]

- 9. 1-Methylindole(603-76-9) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Methyl-7-nitro-1H-indole

Abstract: This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 1-Methyl-7-nitro-1H-indole, a key heterocyclic intermediate. Designed for researchers, chemists, and drug development professionals, this document outlines a robust synthetic protocol, predicts and interprets its complete spectroscopic profile (¹H NMR, ¹³C NMR, FT-IR, and MS), and discusses its potential chemical reactivity and utility. The methodologies are presented with a focus on the underlying chemical principles and experimental rationale, ensuring both scientific accuracy and practical applicability.

Introduction and Strategic Importance

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of a nitro group provides a versatile chemical handle; it is a potent electron-withdrawing group that modifies the electronic properties of the indole ring and can be readily transformed into other functional groups, most notably an amine, which is a critical step in the synthesis of many pharmacologically active agents.[2]

This compound is a strategic intermediate that combines these features. The N-methylation prevents the formation of undesired dimers or alternative reaction pathways involving the indole nitrogen, directing subsequent reactions to other positions on the scaffold.[3] Its precursor, 7-nitroindole, is a known reagent used in the synthesis of inhibitors for protein kinases and other biologically relevant targets.[4] This guide serves as a foundational resource for laboratories aiming to synthesize, verify, and utilize this compound in their research and development pipelines.

Recommended Synthetic Pathway: N-Methylation of 7-Nitro-1H-indole

The most direct and efficient route to this compound is the N-alkylation of the commercially available starting material, 7-nitro-1H-indole. The choice of base and methylating agent is critical for achieving high yield and purity.

Causality Behind Experimental Choices:

-

Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the indole N-H. This quantitative formation of the indolide anion ensures a rapid and complete reaction with the electrophile. An alternative, milder base like potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures or longer reaction times.

-

Methylating Agent: Methyl iodide (CH₃I) is a highly reactive and effective methylating agent. Dimethyl sulfate ((CH₃)₂SO₄) is a less volatile and often more cost-effective alternative, though it requires careful handling due to its toxicity.

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal solvents. They are polar and aprotic, effectively solvating the sodium indolide salt without interfering with the reaction.

Experimental Workflow Diagram

Caption: Synthetic workflow for the N-methylation of 7-nitro-1H-indole.

Detailed Synthesis Protocol

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 7-nitro-1H-indole (1.0 eq).[4]

-

Dissolution: Add anhydrous DMF via syringe to create a 0.2 M solution. Cool the flask to 0 °C using an ice bath.

-

Deprotonation: Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The solution should change color, indicating the formation of the sodium indolide.

-

Methylation: Add methyl iodide (1.2 eq) dropwise via syringe.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Cool the flask back to 0 °C and cautiously quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data represents the predicted and expected values based on established principles of spectroscopy and analysis of structurally related molecules.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| Appearance | Expected as a yellow to orange crystalline solid |

| Solubility | Expected to be soluble in acetone, ethyl acetate, DCM, and DMF; sparingly soluble in alcohols; insoluble in water. |

| Melting Point | Predicted to be significantly higher than 7-nitro-1H-indole (94-98 °C) due to methylation. |

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: The ¹H NMR spectrum is the primary tool for confirming the successful N-methylation and the substitution pattern. The N-CH₃ signal will appear as a sharp singlet. The aromatic protons will exhibit shifts and couplings influenced by the electron-withdrawing nitro group and the indole ring system. Data is predicted for a spectrum recorded in CDCl₃ at 400 MHz.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-CH₃ | ~ 4.1 - 4.2 | Singlet (s) | N/A |

| H-2 | ~ 7.2 - 7.3 | Doublet (d) | J ≈ 3.2 Hz |

| H-3 | ~ 6.6 - 6.7 | Doublet (d) | J ≈ 3.2 Hz |

| H-4 | ~ 7.8 - 7.9 | Doublet of Doublets (dd) | J ≈ 8.0, 1.0 Hz |

| H-5 | ~ 7.1 - 7.2 | Triplet (t) | J ≈ 8.0 Hz |

| H-6 | ~ 8.0 - 8.1 | Doublet of Doublets (dd) | J ≈ 8.0, 1.0 Hz |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: The ¹³C NMR spectrum confirms the carbon skeleton. The number of signals should correspond to the nine unique carbon atoms in the molecule. The chemical shifts are heavily influenced by the attached heteroatoms and the nitro group.[5]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| N-CH₃ | ~ 34 - 35 |

| C-2 | ~ 128 - 129 |

| C-3 | ~ 103 - 104 |

| C-3a | ~ 129 - 130 |

| C-4 | ~ 118 - 119 |

| C-5 | ~ 122 - 123 |

| C-6 | ~ 129 - 130 |

| C-7 | ~ 133 - 134 |

| C-7a | ~ 135 - 136 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Rationale: FT-IR spectroscopy is used to identify key functional groups. The most diagnostic peaks for this molecule will be the strong, characteristic stretches of the nitro group.[6]

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2950 - 2850 | Aliphatic C-H (Methyl) Stretch | Medium |

| 1610 - 1580 | Aromatic C=C Stretch | Medium |

| 1530 - 1510 | Asymmetric NO₂ Stretch | Strong |

| 1360 - 1340 | Symmetric NO₂ Stretch | Strong |

| 800 - 750 | Aromatic C-H Out-of-Plane Bend | Strong |

Mass Spectrometry (MS)

-

Rationale: Electron Ionization Mass Spectrometry (EI-MS) will confirm the molecular weight and provide structural information through fragmentation patterns.[7]

| m/z Value | Interpretation |

| 176 | [M]⁺, Molecular Ion Peak |

| 160 | [M - O]⁺ |

| 146 | [M - NO]⁺ |

| 130 | [M - NO₂]⁺ |

| 116 | Loss of NO₂ and CH₂, characteristic of indoles |

Chemical Reactivity and Synthetic Utility

This compound is a versatile platform for further chemical modification. Its reactivity is dominated by the nitro group and the electron-rich pyrrole ring.

Key Transformations Diagram

Caption: Key synthetic transformations of this compound.

-

Reduction of the Nitro Group: The most valuable transformation is the reduction of the nitro group to a primary amine (1-Methyl-1H-indol-7-amine). This is a gateway to a vast array of derivatives.

-

Standard Conditions: Catalytic hydrogenation (H₂, Pd/C) in ethanol or methanol is a clean and effective method. Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid can be employed.[8]

-

-

Electrophilic Aromatic Substitution: The indole C3 position is nucleophilic and susceptible to electrophilic attack. Reactions like the Vilsmeier-Haack reaction (POCl₃, DMF) would install a formyl group at C3, yielding this compound-3-carbaldehyde.[9] Halogenation (e.g., with NBS or NCS) would also be expected to occur regioselectively at the C3 position.

Conclusion

This guide establishes a comprehensive framework for the synthesis and characterization of this compound. By providing a detailed, rationalized synthetic protocol and a complete set of predicted spectroscopic data, researchers are equipped to produce, identify, and utilize this valuable intermediate with confidence. Its strategic importance lies in its potential for facile conversion into 7-aminoindoles and C3-functionalized derivatives, opening avenues for the exploration of novel chemical space in drug discovery and materials science.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Singh, T., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Indole, 1-methyl-5-nitro-. PubChem. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). Retrieved from [Link]

-

Molbase. (n.d.). 7-Nitro-1H-indole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methylindole. PubChem. Retrieved from [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]

-

ACS Publications. (2023). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Analytical Chemistry. Retrieved from [Link]

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. Retrieved from [Link]

-

Kaushik, N. K., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Retrieved from [Link]

-

de la Torre, B. G., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. Retrieved from [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

-

Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry. Retrieved from [Link]

-

Guillon, J., et al. (2007). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Retrieved from [Link]

Sources

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. mdpi.com [mdpi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 7-Nitroindole | 6960-42-5 [amp.chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 8. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N/A|this compound-3-carbaldehyde|BLD Pharm [bldpharm.com]

Introduction: The Analytical Imperative for Substituted Indoles

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Methyl-7-nitro-1H-indole

In the landscape of pharmaceutical and materials science research, the indole scaffold remains a cornerstone of molecular design. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity and material characteristics. The target of our present study, this compound, is a compound of significant interest, combining the N-methylation common in many bioactive molecules with a powerful electron-withdrawing group at the 7-position. This substitution pattern dramatically alters the electron density distribution across the bicyclic system, influencing its reactivity, binding affinity, and photophysical properties.

Accurate and unambiguous structural confirmation is the bedrock of any research endeavor. Without a definitive spectroscopic fingerprint, all subsequent biological or material data rests on an unverified foundation. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. As direct, published spectra for this specific molecule are not readily consolidated in the public domain, this document leverages expert analysis of substituent effects and fragmentation patterns, drawing from established data on analogous indole derivatives to present a predictive and instructional framework for its characterization. This approach mirrors the real-world workflow of a research scientist tasked with characterizing a novel or sparsely documented compound.

Molecular Structure and Spectroscopic Numbering

A clear understanding of the molecular geometry and the conventional numbering system is crucial for interpreting spectroscopic data. The structure of this compound is shown below, with atoms numbered according to IUPAC standards, which will be used throughout this guide.

Caption: IUPAC Numbering Scheme for this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is divided into ¹H (proton) and ¹³C NMR.

¹H NMR Spectroscopy: Probing the Proton Environment

Expertise & Causality: The ¹H NMR spectrum of an indole is characterized by distinct regions for the aromatic protons on the benzene and pyrrole rings. The introduction of a methyl group on the nitrogen (N1) and a nitro group at C7 induces predictable shifts. The N-methyl group will appear as a singlet in the aliphatic region. The nitro group is strongly electron-withdrawing, which will significantly deshield (shift downfield) the adjacent proton at C6. This effect diminishes with distance, but will also influence the protons at C5 and C4.

Predicted ¹H NMR Data

The following table outlines the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound, based on data from analogous substituted indoles.[1][2][3]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H4 | ~8.10 | Doublet (d) | J4,5 ≈ 8.0 Hz | Peri-effect and deshielding from the adjacent nitro group. |

| H5 | ~7.25 | Triplet (t) | J5,4 ≈ 8.0 Hz, J5,6 ≈ 8.0 Hz | Standard aromatic region, influenced by adjacent protons. |

| H6 | ~7.90 | Doublet (d) | J6,5 ≈ 8.0 Hz | Strongly deshielded by the ortho-nitro group. |

| H2 | ~7.20 | Doublet (d) | J2,3 ≈ 3.0 Hz | Typical C2-H of a 1-substituted indole. |

| H3 | ~6.60 | Doublet (d) | J3,2 ≈ 3.0 Hz | Typical C3-H, generally the most upfield aromatic proton. |

| N1-CH₃ | ~4.10 | Singlet (s) | N/A | N-alkylation removes N-H coupling and shifts the methyl group downfield. |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.[4]

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-15 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks.

Caption: Key ¹H-¹H coupling relationships in the indole ring system.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expertise & Causality: The ¹³C spectrum provides complementary information. The electron-withdrawing nitro group dramatically impacts the chemical shifts of the carbon atoms it is attached to (C7) and the adjacent carbons (C7a, C6). C7 is expected to be significantly deshielded. Conversely, carbons in the pyrrole ring are less affected by the C7 substituent. The N-methyl carbon will appear as a distinct signal in the aliphatic region.

Predicted ¹³C NMR Data

Based on substituent effects observed in various nitro- and methyl-indoles, the predicted chemical shifts are tabulated below.[1][5][6]

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C2 | ~129.0 | Relatively standard for a 1-substituted indole. |

| C3 | ~103.0 | Typically the most shielded aromatic carbon. |

| C3a | ~128.5 | Bridgehead carbon, influenced by both rings. |

| C4 | ~119.0 | Deshielded by the proximate nitro group. |

| C5 | ~122.0 | Standard aromatic region. |

| C6 | ~129.5 | Deshielded by the ortho-nitro group. |

| C7 | ~135.0 | Directly attached to the nitro group, strongly deshielded. |

| C7a | ~133.0 | Bridgehead carbon, deshielded by attachment to N1 and proximity to C7. |

| N1-CH₃ | ~35.0 | Typical shift for an N-methyl group on an indole. |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. Higher concentration (~20-50 mg) is preferable for faster acquisition.

-

Instrument Setup: Use a 100 MHz (for a 400 MHz ¹H system) or higher spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Spectral Width: 220-240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 512-2048, as ¹³C is much less sensitive than ¹H.

-

-

Processing: Apply Fourier transformation with exponential multiplication (line broadening of ~1-2 Hz), phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).

Part 2: Mass Spectrometry (MS)

Expertise & Causality: Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique that provides extensive fragmentation, yielding a characteristic fingerprint of the molecule. For nitroaromatic compounds, the fragmentation is dominated by processes involving the nitro group. The molecular ion (M⁺˙) should be clearly visible. Key fragmentation steps include the loss of NO₂ (M - 46), the loss of O followed by CO (the "nitro-nitrite rearrangement"), and the loss of NO (M - 30).[7][8]

Predicted Fragmentation Pathway

Caption: Predicted EI-MS fragmentation pathway for this compound.

Predicted Mass Spectral Data

The molecular weight of C₉H₈N₂O₂ is 176.17 g/mol . The expected key fragments are listed below.

| m/z | Proposed Fragment | Identity |

| 176 | [C₉H₈N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 146 | [C₉H₈N₂O]⁺ | Loss of NO |

| 130 | [C₉H₈N]⁺ | Loss of NO₂ |

| 116 | [C₈H₆N]⁺ | Loss of NO₂ and CH₂ |

| 103 | [C₇H₅N]⁺ | Further fragmentation |

Experimental Protocol: GC-EI-MS Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Parameters:

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min. (This must be optimized).

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.[9]

Conclusion

The structural elucidation of this compound is readily achievable through a combined NMR and MS approach. The ¹H and ¹³C NMR spectra are defined by the strong deshielding effects of the C7-nitro group on the benzene portion of the molecule and the characteristic singlet of the N1-methyl group. The mass spectrum is characterized by a clear molecular ion at m/z 176 and predictable fragmentation losses of NO and NO₂. This guide provides the necessary framework and detailed protocols for researchers to confidently synthesize, isolate, and verify the structure of this important indole derivative, ensuring the integrity of their subsequent scientific investigations.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal, 7(2), 81-84. Retrieved from [Link]

-

Yadav, G., & Singh, S. (2025). Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. YMER, 24(2). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0000738). Retrieved from [Link]

-

NIST. (n.d.). 7-Methyl-1H-indole. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole, 7-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Retrieved from [Link]

-

Bakkialakshmi, S., Shanthi, B., & Shanthi, M. (2010). Spectroscopic characterization studies of 1-methyl indole with benzene derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(1), 179-83. Retrieved from [Link]

-

Li, Q., et al. (2023). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Analytical Chemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Methylindole - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]

-

Scientist channel. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

-

De Luca, L. et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed C-H Activation. Molecules, 27(4), 1335. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 4-Nitroindole(4769-97-5) 1H NMR spectrum [chemicalbook.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738) [hmdb.ca]

- 5. 1-Methylindole(603-76-9) 13C NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. tsijournals.com [tsijournals.com]

- 8. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 9. whitman.edu [whitman.edu]

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-7-nitro-1H-indole

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 1-Methyl-7-nitro-1H-indole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related structural analogs and employs established principles of physical organic chemistry to predict its characteristics. The following sections detail the proposed synthesis, predicted physicochemical parameters, and expected spectral data for this compound, offering a foundational resource for its handling, characterization, and application in a research setting.

Introduction and Significance

Indole and its derivatives are fundamental scaffolds in numerous biologically active compounds and approved pharmaceuticals.[1] The introduction of a nitro group can significantly modulate the electronic properties and biological activity of the indole ring system. Nitro-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and antineoplastic effects.[2] The methylation of the indole nitrogen can further influence its metabolic stability and receptor binding affinity.

This compound, therefore, represents a molecule with potential for further investigation in drug discovery programs. Understanding its core physicochemical properties is paramount for its effective use in synthesis, formulation, and biological screening. This guide aims to provide a detailed, albeit predictive, overview of these properties to facilitate such research.

Molecular Structure and Key Features

The structure of this compound consists of a bicyclic indole core, with a methyl group substituted at the nitrogen atom (position 1) and a nitro group at position 7 of the benzene ring.

Synthesis and Purification

A definitive, optimized synthesis for this compound is not extensively reported in the literature. However, a plausible and efficient synthetic route can be proposed based on established methodologies for the N-methylation of indoles. The most logical precursor is 7-nitro-1H-indole, which can be synthesized via the decarboxylation of 7-nitroindole-2-carboxylic acid.[3]

Proposed Synthetic Workflow

The proposed synthesis involves the deprotonation of 7-nitro-1H-indole with a suitable base, followed by quenching with an electrophilic methylating agent.

Experimental Protocol (Hypothetical)

-

Preparation of the Anion: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), a solution of 7-nitro-1H-indole (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C. The mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

-

Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide (1.5 equivalents) is added dropwise. The reaction is then stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction is carefully quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Physicochemical Properties

| Property | Predicted/Analog Value | Rationale and References |

| Molecular Formula | C₉H₈N₂O₂ | Based on molecular structure. |

| Molecular Weight | 176.17 g/mol | Calculated from the molecular formula. |

| Appearance | Yellowish solid | Predicted based on the chromophore system and data for related nitroindoles.[3] |

| Melting Point | Not available (Predicted to be slightly lower than 7-nitro-1H-indole) | The melting point of 7-nitro-1H-indole is 94-98 °C.[3][4] N-methylation might slightly decrease the melting point by disrupting intermolecular hydrogen bonding. |

| Boiling Point | Not available (Predicted to be >290 °C at atm. pressure) | The estimated boiling point of 7-nitro-1H-indole is ~289 °C.[3] The addition of a methyl group will slightly increase the molecular weight and van der Waals forces, likely resulting in a slightly higher boiling point. |

| Solubility | Soluble in polar aprotic solvents (DMSO, DMF, acetone); moderately soluble in alcohols (methanol, ethanol); sparingly soluble in non-polar solvents (hexane); slightly soluble in water. | The nitro group and indole nitrogen lone pair can act as hydrogen bond acceptors, while the aromatic system contributes to its solubility in organic solvents. The overall polarity suggests good solubility in polar aprotic solvents. |

| pKa | Not applicable (no acidic proton) | The acidic N-H proton of the parent indole is replaced by a methyl group. The molecule is expected to be a very weak base. |

| logP | Predicted to be in the range of 2.0-2.5 | The logP of indole is approximately 2.1. The nitro group increases polarity, while the N-methyl group increases lipophilicity. The net effect is likely a small change in the logP value. This can be computationally estimated.[5] |

Spectral Analysis (Predicted)

The following sections detail the expected spectral characteristics of this compound based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in CDCl₃ would show characteristic signals for the aromatic protons of the indole ring and the N-methyl protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| H2 | 7.2 - 7.4 | d | ~3.0 | Typical chemical shift for the H2 proton of an indole. |

| H3 | 6.6 - 6.8 | d | ~3.0 | Coupled to H2. |

| H4 | 7.9 - 8.1 | d | ~8.0 | Downfield shift due to the anisotropic effect of the adjacent nitro group. |

| H5 | 7.1 - 7.3 | t | ~8.0 | Coupled to H4 and H6. |

| H6 | 7.6 - 7.8 | d | ~8.0 | Downfield shift due to the influence of the nitro group. |

| N-CH₃ | 3.8 - 4.0 | s | - | Singlet for the N-methyl group. |

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would display nine distinct signals corresponding to the carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 128 - 130 | Typical chemical shift for C2 in N-methylindoles. |

| C3 | 102 - 104 | Upfield shift characteristic of C3 in indoles. |

| C3a | 128 - 130 | Quaternary carbon. |

| C4 | 118 - 120 | Aromatic carbon. |

| C5 | 122 - 124 | Aromatic carbon. |

| C6 | 129 - 131 | Aromatic carbon. |

| C7 | 133 - 135 | Downfield shift due to the attachment of the electron-withdrawing nitro group. |

| C7a | 135 - 137 | Quaternary carbon. |

| N-CH₃ | 32 - 34 | Typical chemical shift for an N-methyl group on an indole. |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the nitro group and the aromatic system.

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| ~3100 - 3000 | Aromatic C-H stretch | Characteristic of aromatic C-H bonds. |

| ~2950 - 2850 | Aliphatic C-H stretch | From the N-methyl group. |

| ~1520 - 1550 | Asymmetric NO₂ stretch | Strong and characteristic absorption for nitro compounds. |

| ~1340 - 1370 | Symmetric NO₂ stretch | Strong and characteristic absorption for nitro compounds. |

| ~1600, ~1470 | Aromatic C=C stretch | Skeletal vibrations of the aromatic rings. |

| ~750 - 800 | C-H out-of-plane bend | Characteristic of the substitution pattern on the benzene ring. |

Mass Spectrometry

The electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation | Rationale |

| 176 | [M]⁺ | Molecular ion peak. |

| 130 | [M - NO₂]⁺ | Loss of the nitro group is a common fragmentation pathway for nitroaromatic compounds. |

| 115 | [M - NO₂ - CH₃]⁺ | Subsequent loss of the methyl group. |

| 103 | Further fragmentation of the indole ring. |

Reactivity and Stability

This compound is expected to be a stable solid under standard laboratory conditions. The electron-withdrawing nitro group deactivates the benzene ring towards electrophilic aromatic substitution. The pyrrole ring, however, remains relatively electron-rich and susceptible to electrophilic attack, primarily at the C3 position. The nitro group can be reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C), providing a handle for further functionalization.

Conclusion

This technical guide provides a predictive yet comprehensive overview of the physicochemical properties of this compound. While direct experimental data remains to be fully elucidated and published, the information presented herein, derived from the analysis of structurally related compounds and fundamental chemical principles, offers a valuable resource for researchers. The proposed synthetic route, predicted physicochemical parameters, and expected spectral data provide a solid foundation for the synthesis, purification, and characterization of this promising indole derivative, thereby facilitating its exploration in various scientific disciplines, particularly in the realm of medicinal chemistry.

References

- The Royal Society of Chemistry. Supporting information - The Royal Society of Chemistry.

- ACS Publications. Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles | The Journal of Organic Chemistry.

-

YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available at: [Link]

- NIST WebBook. 1H-Indole, 1-methyl-.

- PubChem. 1-Methylindole.

- TSI Journals. Mass spectral studies of nitroindole compounds.

- Royal Society of Chemistry. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.

- ResearchGate. Infrared spectrum of the 1-methylindole in the 500-4000 cm −1 region.

- SpectraBase. 1-Methyl-1H-indole - Optional[FTIR] - Spectrum.

- Organic Syntheses. 1-methylindole.

- ACD/Labs. LogP—Making Sense of the Value.

-

Chula Digital Collections. Recent advancements on biological activity of indole and their derivatives: A review. Available at: [Link]

-

MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available at: [Link]

- ChemicalBook. 7-Nitroindole.

- Guidechem. 7-Nitro-1H-indole.

- Sigma-Aldrich. 1-Methylindole.

- ACS Publications. X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines | Crystal Growth & Design.

Sources

Navigating the Physicochemical Landscape of 1-Methyl-7-nitro-1H-indole: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive predictive overview of the solubility and stability characteristics of 1-Methyl-7-nitro-1H-indole. In the absence of direct experimental data for this specific molecule, this guide leverages established principles of physical organic chemistry, data from the structurally analogous compounds 7-nitro-1H-indole and 1-methyl-1H-indole , and standardized experimental protocols to offer a predictive framework and practical methodologies for its empirical determination. This document is intended to equip researchers with the foundational knowledge and procedural insights necessary to effectively handle, solubilize, and evaluate this compound in a laboratory setting, thereby ensuring the integrity and reproducibility of experimental outcomes.

Introduction: The Importance of Physicochemical Characterization

This compound is a nitroaromatic heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active molecules, and the introduction of a nitro group can significantly modulate its electronic properties and biological activity. However, the successful application of any compound in biological assays or as a therapeutic lead is fundamentally dependent on its physicochemical properties, most notably its solubility and stability.

Predicted Physicochemical Properties and Solubility Profile

Due to the absence of publicly available experimental data for this compound, we will predict its properties based on the known characteristics of its structural precursors: 7-nitro-1H-indole and 1-methyl-1H-indole.

Structural Analogs:

-

7-nitro-1H-indole: Provides the core indole nucleus with the electron-withdrawing nitro group. This imparts polarity and potential for hydrogen bonding via the indole N-H.

-

1-methyl-1H-indole: Introduces the N-methylation, which removes the hydrogen bond donor capability of the indole nitrogen and slightly increases lipophilicity.

| Property | 7-nitro-1H-indole | 1-methyl-1H-indole | Predicted: this compound | Rationale for Prediction |

| Molecular Weight | 162.15 g/mol | 131.17 g/mol | 176.17 g/mol | Sum of the molecular formula (C₉H₈N₂O₂). |

| logP (o/w) | ~2.6 (Predicted)[1] | 2.72[2][3] | ~2.8 - 3.2 | The addition of a methyl group generally increases the logP by ~0.5. The nitro group contributes to polarity, but the methylation of the indole nitrogen will likely result in a net increase in lipophilicity compared to 7-nitro-1H-indole. |

| pKa | 13.96 (Predicted, acidic N-H)[4] | N/A (No acidic proton) | N/A (Non-ionizable) | The methylation of the indole nitrogen removes the only readily ionizable proton. The compound is not expected to have a pKa in the physiologically relevant pH range. |

| Aqueous Solubility | Slightly soluble[4] | 432.5 mg/L (estimated)[2] | Low | The predicted high logP and lack of an ionizable group suggest that the aqueous solubility will be poor. The nitro group's polarity is unlikely to overcome the lipophilicity of the methylated indole core. |

| DMSO Solubility | Not specified | Slightly soluble[5] | High | Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules.[6] Given the structure, high solubility is anticipated. |

Predicted Solubility in Detail

The "like dissolves like" principle is a foundational concept in predicting solubility.[6] The molecular structure of this compound, featuring a largely nonpolar methylated indole ring system and a polar nitro group, dictates its solubility profile.

-

In Dimethyl Sulfoxide (DMSO): As a strong polar aprotic solvent, DMSO is predicted to be an excellent choice for preparing high-concentration stock solutions of this compound.[6] It can effectively solvate both the polar nitro group and the aromatic indole core.

-

In Aqueous Buffers: The predicted high logP value and the absence of an ionizable functional group suggest that this compound will exhibit low aqueous solubility . Unlike its analog, 7-nitro-1H-indole, which could be deprotonated at very high pH to increase solubility, the N-methylation prevents this. Therefore, its solubility is expected to be largely independent of pH in the typical biological range (pH 4-8).[7][8]

The following diagram illustrates the logical flow for predicting the solubility of this compound.

Caption: Predictive solubility workflow for this compound.

Experimental Protocols for Empirical Determination

The following sections provide detailed, step-by-step protocols for the empirical determination of the solubility and stability of this compound.

Preparation of Stock Solutions in DMSO

Accurate preparation of a high-concentration stock solution is the first critical step for most in vitro experiments.

Rationale: DMSO is chosen due to its high solvating power for a wide range of organic compounds, minimizing the risk of precipitation at high concentrations.[6]

Protocol:

-

Weighing: Accurately weigh a precise amount of this compound (e.g., 1.76 mg for a 10 mM stock in 1 mL) into a clean, dry glass vial.

-

Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

-

Dissolution: Vortex the vial vigorously for 1-2 minutes. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be employed. Visually inspect the solution against a light source to ensure no solid particles remain.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[5]

Rationale: The shake-flask method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound, providing a true thermodynamic solubility value.

Protocol:

-

Compound Addition: Add an excess amount of solid this compound to several vials (e.g., 1-2 mg per 1 mL of buffer). The excess solid is crucial to ensure saturation.

-

Buffer Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.

-

Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by either centrifugation at high speed (e.g., >10,000 x g for 15 minutes) or by filtering through a low-binding filter plate (e.g., 0.45 µm PVDF).

-

Quantification: Carefully take an aliquot of the clear supernatant or filtrate and dilute it with an appropriate organic solvent (e.g., acetonitrile or methanol).

-

Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve prepared from the DMSO stock solution.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Kinetic Solubility Determination (High-Throughput Method)

Kinetic solubility is often measured in early drug discovery to quickly assess a compound's propensity to precipitate from a DMSO stock solution upon dilution into an aqueous buffer.[1]

Rationale: This method mimics the process of diluting a DMSO stock solution into an aqueous assay buffer, which can lead to supersaturation and subsequent precipitation. It provides a practical measure of solubility under common experimental conditions.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Plate Setup: In a 96-well microplate, add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells.

-

Buffer Addition: Rapidly add the aqueous buffer of interest (e.g., 198 µL of PBS, pH 7.4) to achieve the final desired compound concentration and a consistent DMSO concentration (e.g., 1%).

-

Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at room temperature.

-

Detection of Precipitation: Measure the amount of precipitation. This can be done using several methods:

-

Nephelometry: Measures light scattering caused by insoluble particles.

-

Direct UV/LC-MS: The plate is filtered to remove precipitate, and the concentration of the compound remaining in the filtrate is measured by UV absorbance or LC-MS.

-

-

Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed or the measured concentration in the filtrate.

The following diagram outlines the workflow for both thermodynamic and kinetic solubility determination.

Caption: Experimental workflows for solubility determination.

Stability Assessment

Assessing the stability of this compound in both DMSO stock solutions and aqueous experimental conditions is crucial for data integrity.

Stability in DMSO Stock Solution

Rationale: Compounds can degrade in DMSO over time, especially in the presence of water. Verifying long-term stability ensures that the concentration of the stock solution remains accurate.

Protocol:

-

Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Initial Analysis (T=0): Immediately analyze an aliquot of the stock solution by HPLC-UV to determine the initial peak area (purity).

-

Storage: Store the remaining stock solution under standard laboratory conditions (e.g., -20°C).

-

Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), thaw an aliquot, and re-analyze by HPLC-UV.

-

Data Analysis: Compare the peak area of the parent compound at each time point to the initial T=0 value. A decrease of >10-15% typically indicates significant degradation.

Stability in Aqueous Buffers (Forced Degradation)

Rationale: Forced degradation studies under stressed conditions (acidic, basic, oxidative) can rapidly identify potential liabilities of the molecule. The electron-rich indole nucleus can be susceptible to oxidation, while the nitroaromatic system can be photolabile.[6]

Protocol:

-

Solution Preparation: Prepare solutions of this compound in a suitable solvent mixture (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acidic: Add an equal volume of 0.1 M HCl.

-

Basic: Add an equal volume of 0.1 M NaOH.

-

Oxidative: Add a solution of 3% hydrogen peroxide.

-

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 24 hours). Include a control sample incubated in the neutral solvent mixture.

-

Analysis: Analyze all samples by HPLC-UV, comparing the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak and the appearance of new peaks corresponding to degradants.

Conclusion

While direct experimental data for this compound is currently unavailable, a predictive analysis based on its structural components provides a strong foundation for researchers. It is anticipated to have high solubility in DMSO and low, pH-independent solubility in aqueous buffers . The provided experimental protocols for determining thermodynamic and kinetic solubility, as well as for assessing stability, offer a clear and robust path for the empirical validation of these predictions. By undertaking this essential characterization, researchers can ensure the generation of high-quality, reliable, and reproducible data in their drug discovery and development efforts.

References

-

The Good Scents Company. 1-methyl indole. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

PubChem. 1-Methyl-1H-indole-3-carbaldehyde. [Link]

-

PubChem. 1-Methylindole. [Link]

-

PubChem. 7-Nitroindole. [Link]

-

PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

-

Supporting Information. [Link]

-

ResearchGate. Methyl 1-methyl-1H-indole-3-carboxylate. [Link]

-

ResearchGate. Drug Solubility in Water and Dimethylsulfoxide. [Link]

-

ResearchGate. How to solubilize highly polar compound having solubility only in DMSO? [Link]

-

Cheméo. Chemical Properties of 1H-Indole, 1-methyl- (CAS 603-76-9). [Link]

-

NIST. 1H-Indole, 1-methyl-. [Link]

-

ChemSynthesis. 7-Nitro-1H-indole. [Link]

-

PubMed. In vitro solubility assays in drug discovery. [Link]

-

Pharmaguideline. Preparation of Buffer Solutions. [Link]

-

ACS Publications. Effects of pH and Temperature on the Aqueous Solubility and Dissolution Rate of 2,4,6-Trinitrotoluene (TNT), Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), and Octahydro-1,3,5,7-tetranitro-1,3,5. [Link]

-

ResearchGate. Stability of Screening Compounds in Wet DMSO. [Link]

-

PubMed. Stability of screening compounds in wet DMSO. [Link]

-

Dissolution Technologies. Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. [Link]

-

Ingenta Connect. Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. [Link]

-

Shimadzu. Preparing Buffer Solutions. [Link]

-

WSU IACUC. Preparation of Dimethyl Sulfoxide (DMSO). [Link]

-